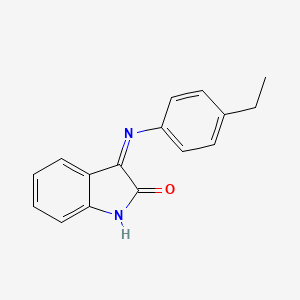![molecular formula C13H10Cl3N3 B15002078 2-Methyl-6-[[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine](/img/structure/B15002078.png)
2-Methyl-6-[[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group and a hydrazone linkage to a trichlorophenyl group. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE typically involves the condensation of 2-methylpyridine-6-carbaldehyde with 2,4,6-trichlorophenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its hydrazone linkage which is known to exhibit various pharmacological activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the trichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenylhydrazine: Shares the trichlorophenyl group but lacks the pyridine ring.
2-Methylpyridine-6-carbaldehyde: Contains the pyridine ring but lacks the hydrazone linkage.
Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.
Uniqueness
2-METHYL-6-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE is unique due to its combination of a pyridine ring, a methyl group, and a trichlorophenyl hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H10Cl3N3 |
|---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10Cl3N3/c1-8-3-2-4-10(18-8)7-17-19-13-11(15)5-9(14)6-12(13)16/h2-7,19H,1H3/b17-7+ |
InChI Key |
XASHWWOTRAXSPQ-REZTVBANSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)phenyl]acetamide](/img/structure/B15002002.png)

![5-Chloro-2-[(3-isoxazolylmethyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline](/img/structure/B15002015.png)
![Methyl 3,3,3-trifluoro-2-methoxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]propanoate](/img/structure/B15002017.png)

![8-(4-chlorophenyl)-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15002025.png)

![Dimethyl 5,5'-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethane-1,1-diyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B15002039.png)
![2-[(4-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B15002052.png)
![7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002058.png)

![2,2'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(4-nitrophenol)](/img/structure/B15002072.png)
![Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate](/img/structure/B15002092.png)

